

An In-depth Technical Guide to L-Ibotenic Acid: Chemical Structure and Properties

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Compound of Interest

Compound Name: *L-Ibotenic acid*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ibotenic acid is a potent, naturally occurring neuroactive amino acid analog found in several species of Amanita mushrooms, most notably Amanita muscaria and Amanita pantherina.[1] It is a conformationally-restricted analogue of the excitatory neurotransmitter glutamate and a powerful neurotoxin.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **L-Ibotenic acid**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

L-Ibotenic acid, systematically named (S)-2-amino-2-(3-hydroxyisoxazol-5-yl)acetic acid, is a heterocyclic, non-proteinogenic α -amino acid.[1] Its structure features an isoxazole ring, which imposes conformational constraints on the molecule, contributing to its specific interactions with glutamate receptors.

Table 1: Physicochemical Properties of L-Ibotenic Acid

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₆ N ₂ O ₄	[1][2]
Molar Mass	158.11 g/mol	[1][2]
Appearance	Colorless crystals	[3]
Melting Point	151-152 °C (anhydrous), 144-146 °C (monohydrate)	[1]
Solubility	Readily soluble in water; less soluble in ethanol and organic solvents. Soluble in 0.1 M NaOH and 0.1 M HCl.	[1][3]
IUPAC Name	(S)-2-amino-2-(3-hydroxyisoxazol-5-yl)acetic acid	[1]
CAS Number	2552-55-8	[1]

Table 2: Spectroscopic Data of L-Ibotenic Acid

While a complete, publicly available dataset of raw spectra is limited, the following table summarizes key spectroscopic features based on available literature.

Spectroscopic Technique	Characteristic Features	Reference(s)
^1H -NMR	Complex multiplets in the aliphatic region for the α -hydrogen and β -hydrogens of the amino acid side chain. Aromatic proton signal from the isoxazole ring.	[4][5]
^{13}C -NMR	Resonances corresponding to the carboxyl carbon, α -carbon, β -carbon, and the carbons of the isoxazole ring.	[4][5][6][7]
FT-IR (cm^{-1})	Broad O-H and N-H stretching bands (approx. 2500-3300 cm^{-1}), a strong C=O stretching band from the carboxylic acid (approx. 1710-1760 cm^{-1}), and characteristic peaks for the isoxazole ring and C-N stretching.	[8][9][10]
Mass Spectrometry (MS)	The molecular ion peak $[\text{M}+\text{H}]^+$ is observed at m/z 159. A characteristic fragmentation pattern involves the loss of CO_2 (decarboxylation) and other fragments from the isoxazole ring. A common transition for tandem MS is m/z 159 \rightarrow 113.	[11][12][13][14][15]

Biological Properties and Mechanism of Action

L-Ibotenic acid's primary biological activity stems from its role as a potent, non-selective agonist for ionotropic and metabotropic glutamate receptors.[1] This interaction underlies both its psychoactive and neurotoxic effects.

Glutamate Receptor Agonism

L-Ibotenic acid is a powerful agonist at the following glutamate receptors:

- N-methyl-D-aspartate (NMDA) receptors: Strong activation of NMDA receptors is the primary mechanism of **L-Ibotenic acid**-induced excitotoxicity.[1][16]
- Metabotropic Glutamate Receptors (mGluRs): It strongly activates Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) mGluRs.[1][16] It is inactive at Group III mGluRs.[1]
- AMPA and Kainate receptors: **L-Ibotenic acid** is a weak agonist at these ionotropic glutamate receptors.[1][16]

Neurotoxicity

The potent activation of NMDA receptors by **L-Ibotenic acid** leads to excessive influx of Ca^{2+} into neurons.[1][16] This triggers a cascade of intracellular events, including the activation of calcium-dependent enzymes, generation of reactive oxygen species, and mitochondrial dysfunction, ultimately leading to neuronal cell death.[16] This excitotoxic property has led to its widespread use in neuroscience research as a tool to create specific brain lesions in animal models.[1][3]

Relationship with Muscimol

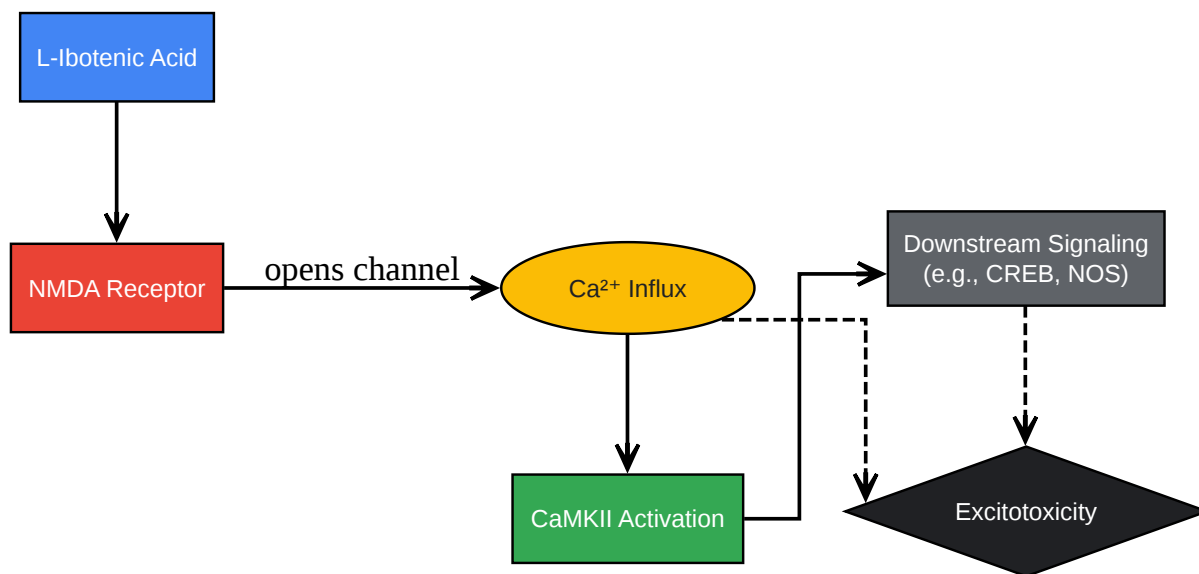
In vivo, **L-Ibotenic acid** is a prodrug of muscimol, a potent and selective GABA-A receptor agonist.[1] Through decarboxylation, which can occur in the body, **L-Ibotenic acid** is converted to muscimol.[1] This conversion is responsible for some of the sedative and hallucinogenic effects observed after ingestion of *Amanita muscaria*. [1]

Signaling Pathways

The binding of **L-Ibotenic acid** to glutamate receptors initiates several downstream signaling cascades.

NMDA Receptor Signaling Pathway

Activation of NMDA receptors by **L-Ibotenic acid** leads to the opening of the ion channel and a significant influx of Ca^{2+} . This increase in intracellular calcium activates a variety of signaling molecules, including Ca^{2+} /calmodulin-dependent protein kinase II (CaMKII), which in turn phosphorylates numerous downstream targets, contributing to both synaptic plasticity and, in excess, excitotoxicity.

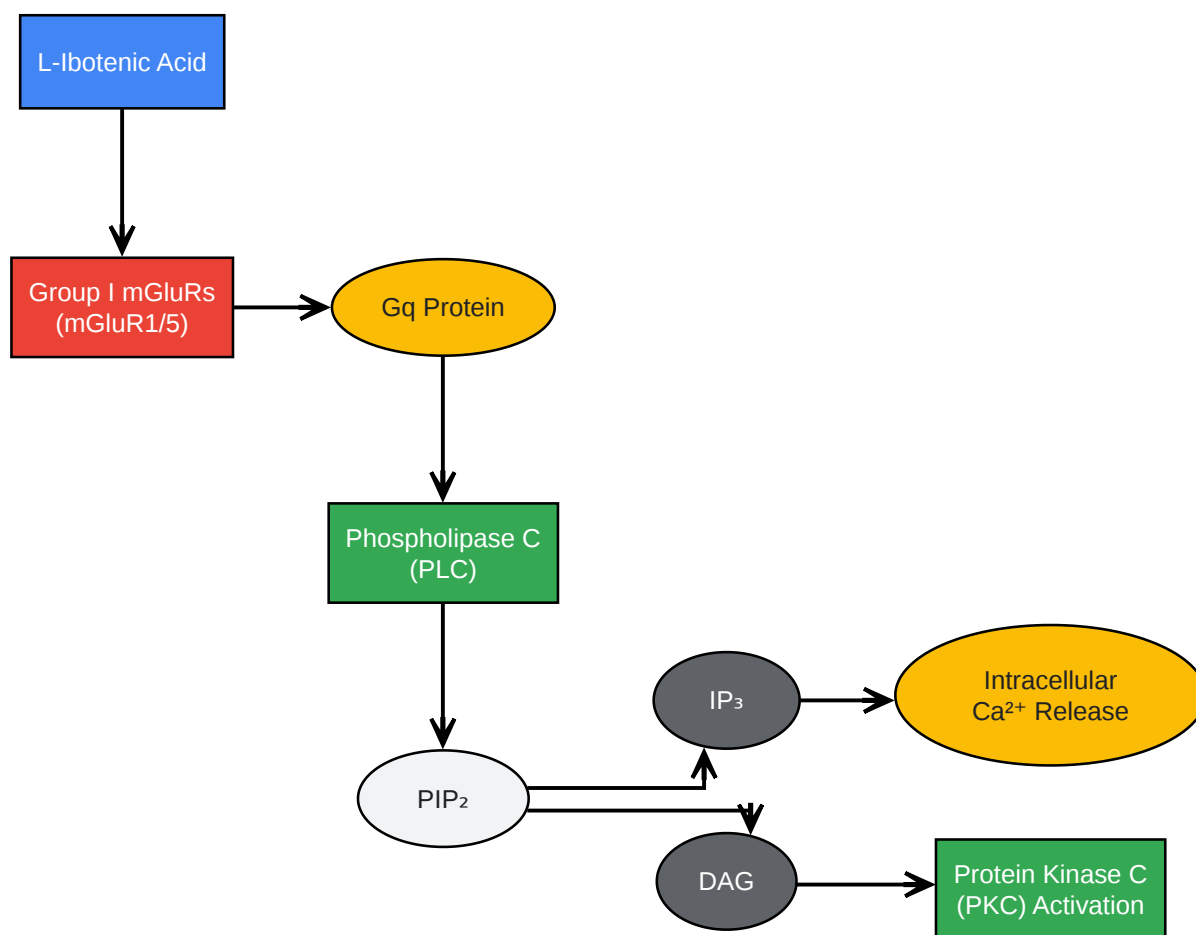


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*NMDA Receptor Signaling Pathway of **L-Ibotenic Acid**.*

Group I Metabotropic Glutamate Receptor Signaling Pathway

Activation of Group I mGluRs (mGluR1/5) by **L-Ibotenic acid** stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP_3) and diacylglycerol (DAG). IP_3 triggers the release of intracellular Ca^{2+} stores, and DAG activates protein kinase C (PKC).

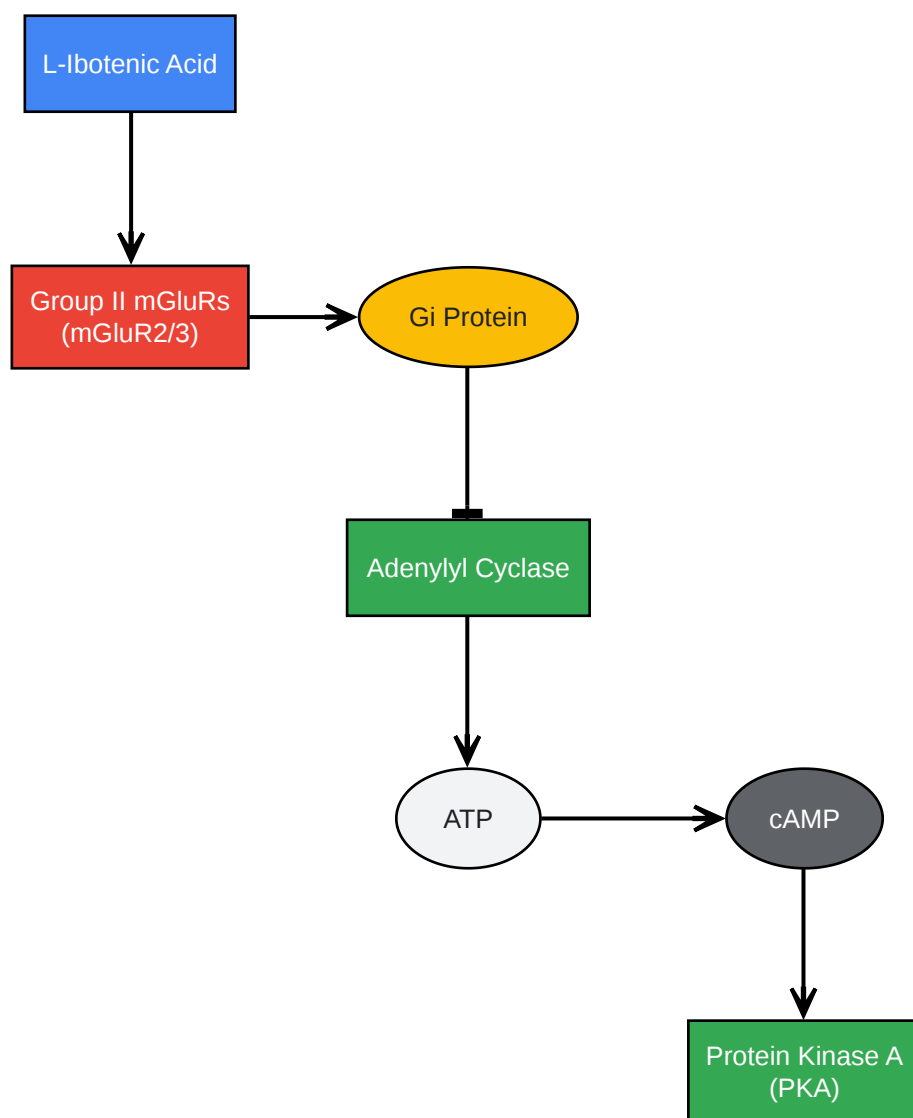


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Group I mGluR Signaling Pathway of L-Ibotenic Acid.

Group II Metabotropic Glutamate Receptor Signaling Pathway

L-Ibotenic acid's activation of Group II mGluRs (mGluR2/3) leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.



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*Group II mGluR Signaling Pathway of **L-Ibotenic Acid**.*

Experimental Protocols

Synthesis of L-Ibotenic Acid

A reported synthesis of **dl-Ibotenic acid** starts from diethyl 3-chloroglutaconate.[17] The following is a summarized protocol based on this method:

- Reaction of Diethyl 3-chloroglutaconate with Hydroxylamine: Diethyl 3-chloroglutaconate is reacted with hydroxylamine in the presence of sodium hydroxide.

- **Esterification:** The product from the previous step is esterified to yield ethyl 3-hydroxy-5-isoxazoleacetate.
- **Benzenesulfonylation:** The hydroxyl group is protected by reaction with benzenesulfonyl chloride.
- **Bromination:** The α -carbon is brominated using N-bromosuccinimide (NBS) to give ethyl α -bromo-3-benzenesulfonyloxy-5-isoxazoleacetate.
- **Hydrolysis and Amination:** The ester and sulfonate groups are hydrolyzed, followed by treatment with ammonia to introduce the amino group, yielding **dl-Ibotenic acid**.

Note: This protocol yields a racemic mixture (**dl-Ibotenic acid**). Chiral separation techniques would be required to isolate the L-enantiomer.

Intracerebral Injection for Neurotoxic Lesioning in Rats

This protocol describes the creation of excitotoxic lesions in a specific brain region using **L-Ibotenic acid**.

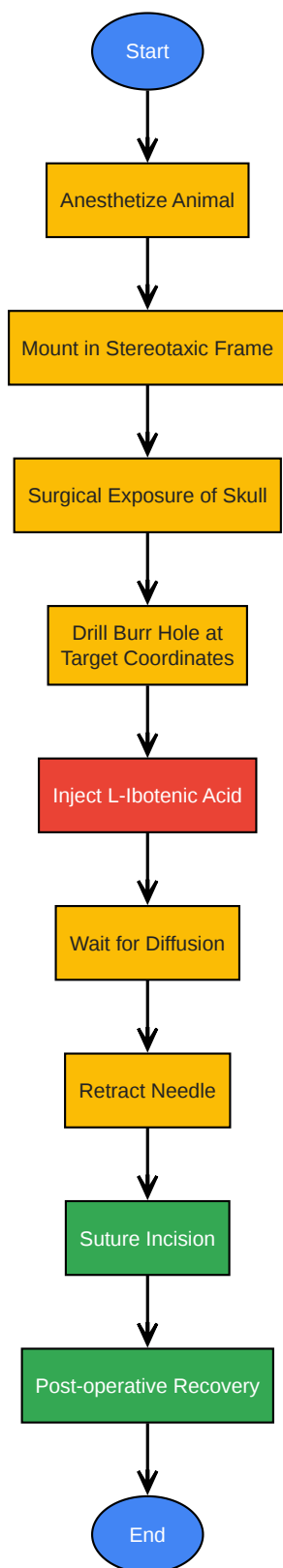
Materials:

- **L-Ibotenic acid**
- Phosphate-buffered saline (PBS), pH 7.2
- Stereotaxic apparatus
- Hamilton microsyringe (1.0 μ L)
- Anesthetics (e.g., ketamine and xylazine)
- Surgical tools

Procedure:

- **Animal Preparation:** Anesthetize the rat and secure it in the stereotaxic apparatus.
- **Surgical Exposure:** Make a midline incision on the scalp and expose the skull.

- **Coordinate Targeting:** Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., hippocampus: AP -4.0 mm, ML \pm 3.0 mm, DV -3.6 mm from bregma).
- **Craniotomy:** Drill a small burr hole in the skull at the target coordinates.
- **Injection:** Lower the microsyringe needle to the target depth. Infuse a solution of **L-Ibotenic acid** in PBS (e.g., 5 μ g/ μ L) at a slow rate (e.g., 0.1 μ L/min).
- **Needle Retention:** Leave the needle in place for an additional 5 minutes to prevent backflow.
- **Closure:** Slowly retract the needle, suture the incision, and allow the animal to recover.



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Experimental Workflow for Neurotoxic Lesioning.

Competitive Radioligand Binding Assay for NMDA Receptors

This protocol outlines a method to determine the binding affinity (K_i) of **L-Ibotenic acid** for NMDA receptors using a radiolabeled ligand.

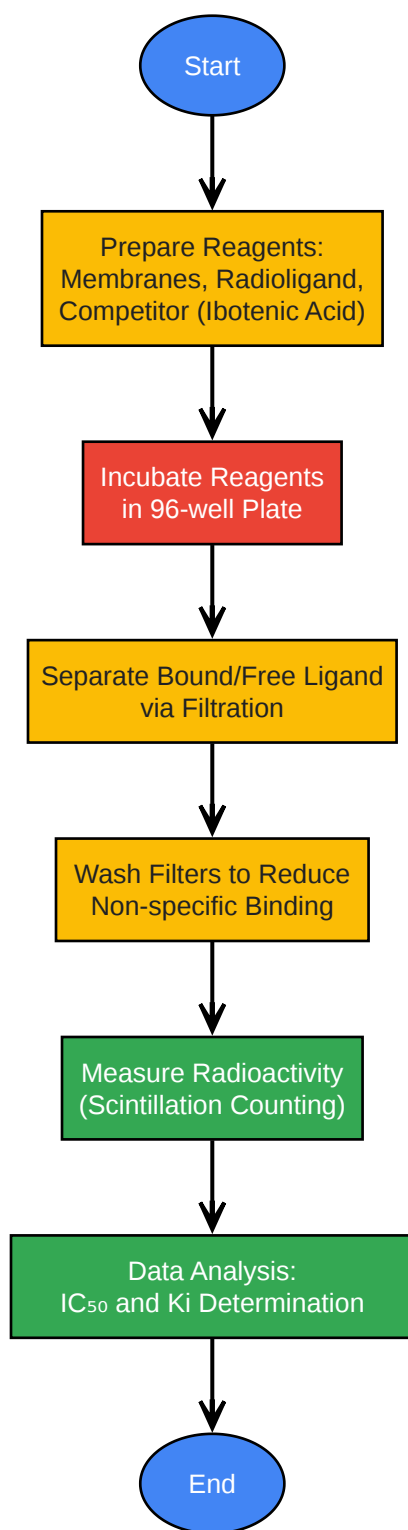
Materials:

- Cell membranes expressing NMDA receptors
- Radiolabeled NMDA receptor antagonist (e.g., [^3H]CGP 39653)
- **L-Ibotenic acid** (unlabeled competitor)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- 96-well filter plates
- Scintillation fluid
- Microplate scintillation counter

Procedure:

- **Assay Setup:** In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of **L-Ibotenic acid**.
- **Incubation:** Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
- **Filtration:** Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
- **Washing:** Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

- **Scintillation Counting:** Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding against the log concentration of **L-Ibotenic acid** to generate a competition curve. Calculate the IC_{50} value and then the K_i value using the Cheng-Prusoff equation.



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Workflow for a Competitive Radioligand Binding Assay.

Conclusion

L-Ibotenic acid is a valuable pharmacological tool for studying the glutamatergic system. Its potent and diverse actions on glutamate receptors make it a subject of continued interest in neuroscience research and drug development. A thorough understanding of its chemical properties, biological activities, and the signaling pathways it modulates is crucial for its effective and safe use in a laboratory setting. This guide provides a foundational overview to aid researchers in their exploration of this fascinating neurotoxin.

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